molecular formula C6H13Br2N B6225891 (2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide CAS No. 54352-52-2

(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide

Cat. No.: B6225891
CAS No.: 54352-52-2
M. Wt: 259
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Description

(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide is a chemical compound with a specific stereochemistry, indicating that it is the S-enantiomer. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a bromomethyl group and a methyl group attached to the pyrrolidine ring. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (2S)-1-methylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can react with nucleophiles, leading to the formation of new chemical bonds. The compound’s stereochemistry plays a crucial role in its interactions with other molecules, influencing the selectivity and outcome of reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide: The R-enantiomer of the compound, which may exhibit different reactivity and selectivity.

    (2S)-2-(chloromethyl)-1-methylpyrrolidine hydrobromide: A similar compound with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

    (2S)-2-(bromomethyl)-1-ethylpyrrolidine hydrobromide: A derivative with an ethyl group instead of a methyl group, affecting its steric properties.

Uniqueness

(2S)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide is unique due to its specific stereochemistry and the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its hydrobromide salt form enhances its solubility, making it more versatile for various applications.

Properties

CAS No.

54352-52-2

Molecular Formula

C6H13Br2N

Molecular Weight

259

Purity

92

Origin of Product

United States

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